molecular formula C15H13N5 B14316672 2-Hydrazinyl-4,6-diphenyl-1,3,5-triazine CAS No. 113696-90-5

2-Hydrazinyl-4,6-diphenyl-1,3,5-triazine

Cat. No.: B14316672
CAS No.: 113696-90-5
M. Wt: 263.30 g/mol
InChI Key: RSRDFWTZMTVOGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydrazinyl-4,6-diphenyl-1,3,5-triazine is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound consists of a triazine ring substituted with hydrazinyl and diphenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-4,6-diphenyl-1,3,5-triazine typically involves the sequential substitution of cyanuric chloride with hydrazine and phenyl groups. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide, and catalysts like triethylamine to facilitate the nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of 1,3,5-triazines, including this compound, often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and purity. The use of automated reactors and advanced purification techniques ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-4,6-diphenyl-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce various substituted triazines with different functional groups .

Scientific Research Applications

2-Hydrazinyl-4,6-diphenyl-1,3,5-triazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4,6-diphenyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The triazine ring’s aromatic nature allows it to interact with biological macromolecules, potentially disrupting their normal functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydrazinyl-4,6-diphenyl-1,3,5-triazine is unique due to its hydrazinyl group, which imparts distinct chemical reactivity and potential biological activities. This differentiates it from other triazines that may lack such functional groups .

Properties

CAS No.

113696-90-5

Molecular Formula

C15H13N5

Molecular Weight

263.30 g/mol

IUPAC Name

(4,6-diphenyl-1,3,5-triazin-2-yl)hydrazine

InChI

InChI=1S/C15H13N5/c16-20-15-18-13(11-7-3-1-4-8-11)17-14(19-15)12-9-5-2-6-10-12/h1-10H,16H2,(H,17,18,19,20)

InChI Key

RSRDFWTZMTVOGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)NN)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.